molecular formula C15H14N2O B2594348 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one CAS No. 82756-19-2

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one

Cat. No.: B2594348
CAS No.: 82756-19-2
M. Wt: 238.29
InChI Key: NHPAURBKWZQCDB-UHFFFAOYSA-N
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Description

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one is a polycyclic heteroaromatic compound featuring a fused benzo-naphthyridine core with methyl substituents at positions 2, 4, and 5. This structure combines a naphthyridine ring (a bicyclic system with two nitrogen atoms) fused to a benzene ring, creating a planar aromatic system.

Synthetic routes for benzo[b][1,8]naphthyridinone derivatives often involve cyclization strategies. For instance, Ullmann condensation followed by cyclization with polyphosphoric acid (PPA) has been used to synthesize 4-methyl-10H-benzo[b][1,8]naphthyridin-5-one, a structurally related compound . Modifications like selenium dioxide oxidation or thionyl chloride treatment enable further functionalization (e.g., formylation or chlorination) . The target compound’s synthesis likely employs similar methodologies, with methyl groups introduced via alkylation or via pre-functionalized intermediates.

Properties

IUPAC Name

2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAURBKWZQCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 2,4,7-trimethylquinoline and suitable reagents can be used to form the desired naphthyridinone structure through a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one undergoes various chemical reactions, including:

Scientific Research Applications

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling pathways, depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: Methyl groups at positions 2, 4, and 7 in the target compound may optimize steric and electronic effects compared to monosubstituted analogues (e.g., 4-methyl derivative) .
  • Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, altering solubility and bioavailability .
  • Functional Groups : Thiourea derivatives (e.g., ) show distinct hydrogen-bonding capabilities, impacting binding to biological targets .

Physicochemical Properties

Comparative data for selected compounds:

Compound Melting Point (°C) λmax (nm) LogP (Calculated) Reference
This compound N/A N/A ~2.8 (estimated)
10-(Pyrrolidin-1-ylcarbonothioyl)benzo[b][1,7]naphthyridin-5(10H)-one 185–186 260–280 3.1
4-Methyl-10H-benzo[b][1,8]naphthyridin-5-one N/A 300–320 2.5
PDE4 inhibitor (Compound 33a) N/A 350 3.5

Notes:

  • Thiourea derivatives (e.g., ) exhibit lower melting points due to reduced crystallinity from flexible side chains .

Biological Activity

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one (CAS No. 82756-19-2) is a synthetic compound belonging to the class of benzo[b][1,8]naphthyridinones. Its molecular formula is C15H14N2O, with a molecular weight of 238.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • Melting Point: 319-320 °C
  • Boiling Point: Approximately 435.2 °C (predicted)
  • Density: 1.187 g/cm³ (predicted)
  • pKa: 4.47 (predicted)

These properties suggest its stability and potential solubility in various organic solvents, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can block essential metabolic pathways.
  • DNA Synthesis Interference: It has been suggested that this compound could interfere with DNA synthesis, which is crucial for cell proliferation.
  • Cell Signaling Pathway Modulation: The compound may affect various cellular signaling pathways that are vital for cell survival and function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro assays demonstrated that it has cytotoxic effects on various cancer cell lines. For instance, it was shown to induce apoptosis in SISO cells with IC50 values ranging from 2.38 to 14.74 µM depending on structural modifications .
CompoundIC50 (µM)Effect
This compound2.38 - 14.74Induces apoptosis
Cisplatin0.24 - 1.96Reference standard

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its structural similarities to known anti-inflammatory agents indicate potential efficacy in reducing inflammation-related markers in vitro.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity:

  • Methyl substitutions at positions 2 and 4 have been correlated with increased potency against specific targets.

Comparison with Related Compounds

Comparative studies have shown that variations in substitution patterns significantly affect the biological activity of related compounds:

CompoundSubstitution PatternBiological Activity
2,4-Dimethyl-10H-benzo[b][1,8]naphthyridin-5-oneLacks methyl at position 7Reduced activity
2,4,9-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-oneMethyl at position 9 instead of 7Altered activity profile

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Apoptosis Induction: A study demonstrated that treatment with varying concentrations of the compound led to a significant increase in early and late apoptotic cells in SISO cell lines .
  • Combination Therapy Research: Investigations into combination therapies involving this compound and traditional chemotherapeutics have shown synergistic effects in enhancing anticancer activity while reducing toxicity.

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